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5-(Bromoacetyl)thiophene-2-carboxamide (CAS Number: 68257-90-9) is a specialized
chemical compound that has garnered significant interest within the fields of medicinal
chemistry and drug development. At its core, it is a bifunctional molecule built upon a thiophene
scaffold, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives
are recognized as "privileged pharmacophores” in medicinal chemistry, frequently appearing in
FDA-approved drugs due to their versatile biological activities and favorable physicochemical
properties.[1][2] This compound is distinguished by two key functional groups attached to the
thiophene ring: a primary carboxamide (-CONH3) at the 2-position and a bromoacetyl group (-
COCHZ:2Br) at the 5-position.

The strategic importance of 5-(Bromoacetyl)thiophene-2-carboxamide lies in the inherent
reactivity of the bromoacetyl moiety. This a-haloketone group functions as an electrophilic
"warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues on
target proteins.[3][4] This property makes it an invaluable tool for designing targeted covalent
inhibitors (TCIs), a class of drugs known for their high potency, prolonged duration of action,
and ability to tackle challenging drug targets.[5][6] The thiophene-2-carboxamide portion of the
molecule serves as the "scaffold" or "recognition element,” which can be tailored to achieve
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selective binding to the active site of a specific protein, guiding the reactive bromoacetyl group
to its intended target. Thiophene carboxamide scaffolds have been explored for a range of
therapeutic targets, including as potential anticancer agents and VEGFR-2 inhibitors.[7][8][9]

This guide provides a comprehensive technical overview of 5-(Bromoacetyl)thiophene-2-
carboxamide, detailing its chemical properties, synthesis, reactivity, and applications, with a
particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its
application in research and development. The key properties of 5-(Bromoacetyl)thiophene-2-
carboxamide are summarized below.

Property Value Source
CAS Number 68257-90-9 [10][11]
Molecular Formula C7HeBrNO2S [12]
Molecular Weight 248.10 g/mol [12]

5-(2-bromoacetyl)thiophene-2-
IUPAC Name ) [12]
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2-Thiophenecarboxamide, 5-
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Synthesis and Chemical Reactivity
Synthetic Pathway

The synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide typically originates from a more
readily available thiophene derivative, such as 5-acetylthiophene-2-carboxylic acid amide (CAS
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68257-89-6)[11]. The key transformation is the selective halogenation at the a-carbon of the
acetyl group. This is a classic reaction for enolizable ketones.[13][14]

A plausible and efficient laboratory-scale synthesis involves the direct bromination of 5-
acetylthiophene-2-carboxamide using a suitable brominating agent, such as bromine (Br2), in
an acidic solvent like acetic acid. The acid catalyzes the formation of an enol intermediate,
which is the nucleophilic species that reacts with the electrophilic bromine.[13][14]

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://www.molcore.com/product/52560-89-1
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.mdpi.com/1420-3049/27/11/3583
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.mdpi.com/1420-3049/27/11/3583
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288486?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow
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Caption: General workflow for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide.
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Detailed Synthetic Protocol:

» Dissolution: Dissolve 5-acetylthiophene-2-carboxamide in glacial acetic acid in a round-
bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be
conducted under a fume hood.

e Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Brz) in glacial
acetic acid dropwise via the addition funnel. The amount of bromine should be stoichiometric
(1 equivalent) to favor mono-bromination.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to
precipitate the crude product.

 Purification: Collect the solid product by vacuum filtration and wash with cold water to
remove residual acid. The crude product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol/water mixture) to yield pure 5-(Bromoacetyl)thiophene-2-
carboxamide.

Core Reactivity: The Electrophilic Nature of the a-
Haloketone

The functionality of 5-(Bromoacetyl)thiophene-2-carboxamide in drug discovery is
dominated by the reactivity of the a-bromoacetyl group. The presence of the adjacent electron-
withdrawing carbonyl group significantly enhances the electrophilicity of the a-carbon, making it
highly susceptible to nucleophilic attack.[4] This is the chemical basis for its utility as a covalent
modifier of proteins.

The most biologically relevant reaction is the alkylation of the thiol group of cysteine residues.
[15][16] The sulfur atom of a deprotonated cysteine (thiolate) is a potent nucleophile that readily
attacks the electron-deficient a-carbon, displacing the bromide ion in an Sn2 reaction. This
results in the formation of a stable thioether bond, permanently linking the molecule to the
protein.
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Mechanism of Cysteine Alkylation
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Caption: Covalent modification of a cysteine residue via Sn2 reaction.

Application in Drug Discovery and Chemical
Biology

The primary application of 5-(Bromoacetyl)thiophene-2-carboxamide is as a reactive
building block for the synthesis of targeted covalent inhibitors (TCIs). The design principle
involves integrating this reactive thiophene derivative into a larger molecular structure that
provides high-affinity, non-covalent binding to the target protein of interest. This initial binding
event orients the bromoacetyl "warhead" in close proximity to a strategically located
nucleophilic residue, typically a cysteine, facilitating the irreversible covalent bonding event.

Workflow for Covalent Protein Labeling

Researchers can use 5-(Bromoacetyl)thiophene-2-carboxamide or its derivatives to
investigate protein function, identify binding sites, or develop potent enzyme inhibitors. A typical
experimental workflow is outlined below.
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Experimental Workflow for Protein Alkylation
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Caption: A standard workflow for labeling a target protein with a covalent inhibitor.
Detailed Protocol for Protein Alkylation Assay:

» Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g.,
HEPES or Tris) at a pH between 7.5 and 8.5 to ensure a significant population of the more
nucleophilic thiolate form of cysteine.

« Inhibitor Preparation: Prepare a concentrated stock solution of 5-(Bromoacetyl)thiophene-
2-carboxamide or its derivative in an organic solvent like DMSO.
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 Incubation: Add the inhibitor solution to the protein solution to achieve the desired final
concentration. Incubate the mixture at a controlled temperature (e.g., room temperature or
37°C) for a defined period. A time-course experiment is often performed to determine the
rate of inactivation.

e Quenching: Stop the reaction by adding a quenching agent with an excess of thiol groups,
such as dithiothreitol (DTT) or 3-mercaptoethanol, which will react with any remaining
unreacted inhibitor.

e Analysis by Mass Spectrometry:

o Confirm covalent modification by analyzing the intact protein using LC-MS to observe the
expected mass increase corresponding to the addition of the inhibitor fragment (mass of
inhibitor minus HBr).

o To identify the specific site of modification, digest the modified protein into smaller
peptides using a protease like trypsin.

o Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a
characteristic mass shift, and its fragmentation pattern will pinpoint the exact cysteine
residue that was alkylated.[17]

Therapeutic Potential

While specific biological data for 5-(Bromoacetyl)thiophene-2-carboxamide itself is limited in
publicly available literature, the thiophene-2-carboxamide scaffold is a component of molecules
investigated for various therapeutic effects. Derivatives have shown potential as anticancer
agents by targeting pathways like VEGFR-2, and related structures have been explored for
anti-inflammatory, antimicrobial, and analgesic properties.[9][18][19] The addition of the
bromoacetyl warhead transforms this scaffold into a tool for creating potent, irreversible
inhibitors targeting enzymes in these and other disease pathways.

Safety, Handling, and Storage

As an a-haloketone and a reactive alkylating agent, 5-(Bromoacetyl)thiophene-2-
carboxamide must be handled with appropriate caution. Based on the safety data for
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structurally related compounds like 5-bromothiophene-2-carbaldehyde, the following
precautions are advised.[20][21]

» Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and
may cause respiratory irritation (H335). It may also be harmful if swallowed, inhaled, or in
contact with skin.[20]

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

o Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term
stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated
temperatures (2-8°C) is recommended to prevent degradation.[21]

Conclusion

5-(Bromoacetyl)thiophene-2-carboxamide is a strategically designed chemical entity that
serves as a powerful tool for modern drug discovery. Its structure combines a biologically
relevant thiophene-carboxamide scaffold with a reactive bromoacetyl warhead, making it an
ideal starting point for the synthesis of targeted covalent inhibitors. The compound's well-
defined reactivity with cysteine residues allows for the creation of potent and highly selective
therapeutics that can form a permanent bond with their protein targets. For researchers and
scientists in drug development, a thorough understanding of its synthesis, reactivity, and proper
handling is essential to fully exploit its potential in creating the next generation of covalent
medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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